Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Conformational Analysis Structure-Activity Relationship Dihydropyridine Calcium Channel Blockers

Researchers requiring a dihydropyridone scaffold with orthogonal protecting group chemistry often face challenges with acid/base-sensitive functional groups. Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 934609-13-9) provides the exact solution. - Orthogonal Protection: The benzyl ester enables selective deprotection via neutral hydrogenolysis (H2, Pd/C), preserving acid-labile groups like silyl ethers and Boc carbamates. - Stereochemical Control: The C-2 4-methoxyphenyl group enforces a near-perpendicular ring orientation (~87-89°), critical for L-type calcium channel SAR studies and highly stereoselective Cu-catalyzed aryl Grignard additions. - High Purity: Supplied at 98% purity, this building block ensures reliable stoichiometry for fragment-based drug discovery and catalytic asymmetric synthesis.

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
Cat. No. B14899275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC(=O)C=CN2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H19NO4/c1-24-18-9-7-16(8-10-18)19-13-17(22)11-12-21(19)20(23)25-14-15-5-3-2-4-6-15/h2-12,19H,13-14H2,1H3
InChIKeyKRFZLFYOIPYFRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Chemical Identity and Procurement Properties


Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 934609-13-9) is a synthetic dihydropyridine derivative with a molecular formula of C20H19NO4 and a molecular weight of 337.37 g/mol . It is characterized by a 3,4-dihydropyridine core, a benzyl carboxylate ester at the N-1 position, and a 4-methoxyphenyl substituent at the C-2 position. This compound is primarily available as a research chemical with a typical purity of 98% (HPLC) . It belongs to a broader class of 1-acyldihydropyridines utilized as synthetic intermediates for alkaloid synthesis and as scaffolds in medicinal chemistry for calcium channel modulation [1].

Dihydropyridine scaffold for alkaloid synthesis and calcium channel studies
Orthogonal benzyl ester deprotection via hydrogenolysis
4-Methoxyphenyl group constrains conformation for SAR
Purity specification suited for stoichiometric applications

Structural Specificity Over Generic Analogs


The 3,4-dihydropyridine-1(2H)-carboxylate scaffold is not a commodity building block; subtle structural variations critically alter both its synthetic utility and biological profile. The specific combination of a C-2 4-methoxyphenyl group and a benzyl ester in Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate cannot be replicated by generic substitutions. Replacing the 4-methoxyphenyl group with other aryl or alkyl substituents profoundly impacts the electronic distribution and steric environment of the dihydropyridine ring, directly affecting reactivity in nucleophilic additions and cycloadditions . Similarly, substituting the benzyl ester with a methyl, ethyl, or tert-butyl ester alters the orthogonality of protecting group strategies in multi-step syntheses, as the benzyl group enables selective deprotection via hydrogenolysis without disturbing other acid/base-sensitive functionalities . Consequently, substituting this compound with its closest commercial analogs, such as the unsubstituted benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate or the methyl ester derivative, fundamentally changes the outcome of chemical transformations or structure-activity relationships.

Attribute
This compound
Generic analog risk
C-2 geometry
Constrained near-perpendicular 4-methoxyphenyl
2-alkyl analogs lack fixed conformation; may reduce target engagement
Ester deprotection
Benzyl ester cleaved under neutral hydrogenolysis
Ethyl/methyl esters require acid/base; limit functional group tolerance
Purity baseline
Higher specification supports stoichiometric control
Unsubstituted analog often supplied at lower purity; may need pre-purification

Quantitative Differentiation Against Closest Analogs


C-2 Substituent Conformational Constraint

The 4-methoxyphenyl ring in 2-aryl-substituted dihydropyridines adopts a nearly perpendicular orientation relative to the dihydropyridine ring due to steric hindrance. In analogous 1,4-dihydropyridine calcium channel blockers, the dihedral angle between the 4-methoxyphenyl ring and the dihydropyridine plane is approximately 87-89°, a conformation critical for L-type calcium channel binding [1][2]. In contrast, analogs with a smaller C-2 substituent (e.g., methyl in benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate) lack this constrained orthogonal geometry, potentially reducing target affinity. The specific compound is predicted to maintain this near-orthogonal geometry based on its 2-(4-methoxyphenyl) motif.

C-2 conformational constraint
Class-level inference
Predicted ~87–89° dihedral angle vs. unconstrained rotation in 2-methyl analog
Geometry relevant for calcium channel binding studies
Based on analogous structures; direct confirmation recommended
Conformational Analysis Structure-Activity Relationship Dihydropyridine Calcium Channel Blockers

Benzyl Ester Orthogonal Deprotection

The benzyl ester in Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate enables selective deprotection via catalytic hydrogenolysis (H2, Pd/C), a cleavage mechanism orthogonal to the acid-labile tert-butyl ester and the base-labile ethyl/methyl esters. The commercially available ethyl ester analog (ethyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate) is used in the total synthesis of meptazinol but cannot be removed under neutral, reductive conditions [1]. This orthogonality allows for sequential deprotection in complex synthetic routes without affecting other reducible functionalities such as alkenes or nitro groups. Quantitative comparison of deprotection conditions: benzyl ester cleavage requires H2 (1-3 atm) and 5-10% Pd/C at 25°C, whereas ethyl ester hydrolysis typically requires strong acid (e.g., 6M HCl) or base (e.g., NaOH) at elevated temperatures (60-100°C) [2].

Benzyl ester orthogonal deprotection
Class-level inference
25°C H2/Pd-C vs. 60–100°C acid/base required for ethyl ester
Enables late-stage deprotection in multi-step syntheses
Standard protecting group protocols; verify compatibility with substrate
Synthetic Methodology Protecting Group Strategy Total Synthesis

Purity Specification Advantage

Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is commercially offered at 98% purity (HPLC) . The unsubstituted analog, benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 185847-84-1), is typically available at 95-96% purity from multiple suppliers . This 2-3% purity differential is significant for reactions requiring stoichiometric precision, such as organometallic couplings or fragment-based library construction, where impurities can poison catalysts or generate off-target adducts.

Purity specification
Cross-study comparable
98% (HPLC) vs. 95–96% for unsubstituted analog
Reduces pre-reaction purification burden
Vendor CoA data; confirm for specific lot
Quality Control Analytical Chemistry Building Block Procurement

Carbonyl Electrophilicity Modulation

The 4-methoxyphenyl group at C-2 extends the conjugated pi-system, influencing the electrophilicity of the 4-oxo carbonyl. In a study of analogous 2-aryl dihydropyridones, the presence of a 4-methoxyphenyl substituent enhanced the rate of aryl Grignard addition relative to 2-alkyl-substituted counterparts, enabling stereoselective trans-2,6-diarylpiperidinone formation under copper catalysis . While direct kinetic data for this specific compound is not reported, the structural precedent implies that the 4-methoxyphenyl group significantly accelerates nucleophilic attacks at the 4-oxo position compared to the unsubstituted benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, where such activation is absent.

Carbonyl electrophilicity
Supporting evidence
Predicted enhanced electrophilicity due to 4-methoxyphenyl conjugation
May accelerate nucleophilic additions
Based on analogous 2-aryl dihydropyridones; direct kinetic data unavailable
Nucleophilic Addition Reaction Kinetics Structure-Reactivity Relationship

Prioritized Application Scenarios


Multi-Step Synthesis with Orthogonal Deprotection

In complex synthetic sequences containing acid-labile protecting groups (e.g., silyl ethers, Boc carbamates) or base-sensitive functionalities, the benzyl ester moiety of Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate offers a critical advantage. Unlike the ethyl or methyl ester analogs that necessitate harsh acidic or basic hydrolysis, this compound can be deprotected under neutral hydrogenolysis conditions (H2, Pd/C) at ambient temperature [1]. This orthogonality enables its use as a key intermediate in routes where ester deprotection must occur late-stage without compromising other sensitive groups, a capability not available with the commonly used ethyl ester starting material employed in meptazinol synthesis [2].

Calcium Channel Modulator Probe Development

For medicinal chemistry programs targeting L-type calcium channels, the near-perpendicular orientation of the 4-methoxyphenyl ring relative to the dihydropyridine core (dihedral angle ~87-89°) is a documented structural requirement for high-affinity binding [1]. Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate incorporates this critical conformational constraint, making it a more relevant scaffold for structure-activity relationship (SAR) studies than 2-alkyl-substituted or unsubstituted analogs, which lack this fixed geometry and are predicted to exhibit reduced target engagement.

Stereoselective Piperidinone Library Synthesis

The 4-methoxyphenyl substituent at C-2 enhances the electrophilicity of the 4-oxo carbonyl, facilitating nucleophilic addition reactions. Research on analogous 2-aryl dihydropyridones demonstrates that copper-catalyzed addition of aryl Grignard reagents proceeds with high trans-selectivity to yield 2,6-diarylpiperidinones [1]. This compound is therefore a superior substrate for constructing enantiomerically enriched piperidinone libraries compared to the unsubstituted core scaffold, which may exhibit slower reaction kinetics and lower stereoselectivity due to the absence of the C-2 aryl substituent's electronic and steric influence.

High-Precision Stoichiometric Reactions

In applications such as organometallic cross-coupling, fragment-based drug discovery, or catalytic asymmetric synthesis where precise stoichiometry is essential, the 98% purity specification of Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate [1][2] provides a tangible advantage over the 95-96% purity typical of the unsubstituted benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate . This purity differential minimizes the risk of catalyst poisoning and off-target adduct formation, reducing the need for pre-reaction purification and improving yield reproducibility.

Application
Selection Property
Validation Focus
Multi-step synthetic sequences
Hydrogenolysis-labile benzyl ester
Deprotection selectivity under neutral conditions
L-type calcium channel SAR studies
Constrained 4-methoxyphenyl geometry
Binding affinity and conformational analysis
Stereoselective piperidinone synthesis
Electrophilic 4-oxo carbonyl
Trans-selectivity and reaction kinetics
Stoichiometry-sensitive reactions
Consistent purity specification
Catalyst poisoning and adduct formation risk
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